molecular formula C11H13F2NO B7861201 N-cyclobutyl-4-(difluoromethoxy)aniline

N-cyclobutyl-4-(difluoromethoxy)aniline

Cat. No.: B7861201
M. Wt: 213.22 g/mol
InChI Key: GTENJRFKFZDXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutyl-4-(difluoromethoxy)aniline is an organic compound that features a cyclobutyl group attached to the nitrogen atom and a difluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-4-(difluoromethoxy)aniline typically involves multiple steps. One common method starts with the preparation of 4-(difluoromethoxy)aniline. This can be achieved by reacting 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, which is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is then reduced to an amino group using hydrazine and ferric oxide as catalysts .

For the cyclobutylation step, cyclobutylamine can be reacted with 4-(difluoromethoxy)aniline under suitable conditions to form this compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with precise control over reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-4-(difluoromethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-cyclobutyl-4-(difluoromethoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-(difluoromethoxy)aniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The cyclobutyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of target proteins or enzymes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethoxy)aniline: Lacks the cyclobutyl group, making it less sterically hindered.

    4-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and biological activity.

    3-(Difluoromethoxy)aniline: The difluoromethoxy group is positioned differently on the benzene ring, leading to different chemical properties.

Uniqueness

N-cyclobutyl-4-(difluoromethoxy)aniline is unique due to the presence of both the cyclobutyl and difluoromethoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-cyclobutyl-4-(difluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-11(13)15-10-6-4-9(5-7-10)14-8-2-1-3-8/h4-8,11,14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTENJRFKFZDXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.